molecular formula C8H19NO B13000657 (3R,5S)-5-Amino-6-methylheptan-3-ol

(3R,5S)-5-Amino-6-methylheptan-3-ol

Katalognummer: B13000657
Molekulargewicht: 145.24 g/mol
InChI-Schlüssel: FFLAQPQLAQIDGP-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,5S)-5-Amino-6-methylheptan-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 3rd and 5th positions. The presence of an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-Amino-6-methylheptan-3-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a diketone precursor using biocatalysts such as diketoreductases. This method ensures high enantioselectivity and yields the desired chiral centers with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of recombinant enzymes and cofactor regeneration systems. These biocatalytic processes are preferred due to their cost-effectiveness, environmental friendliness, and ability to produce high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,5S)-5-Amino-6-methylheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various ketones, aldehydes, secondary alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(3R,5S)-5-Amino-6-methylheptan-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular and metabolic diseases.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Wirkmechanismus

The mechanism by which (3R,5S)-5-Amino-6-methylheptan-3-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and alter cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3R,5S)-5-Amino-6-methylheptan-3-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.

Eigenschaften

Molekularformel

C8H19NO

Molekulargewicht

145.24 g/mol

IUPAC-Name

(3R,5S)-5-amino-6-methylheptan-3-ol

InChI

InChI=1S/C8H19NO/c1-4-7(10)5-8(9)6(2)3/h6-8,10H,4-5,9H2,1-3H3/t7-,8+/m1/s1

InChI-Schlüssel

FFLAQPQLAQIDGP-SFYZADRCSA-N

Isomerische SMILES

CC[C@H](C[C@@H](C(C)C)N)O

Kanonische SMILES

CCC(CC(C(C)C)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.